2-Chloro-5,7-dimethylquinolin-8-ol
Overview
Description
2-Chloro-5,7-dimethylquinolin-8-ol is a chemical compound with the CAS Number: 312941-39-2. It has a molecular weight of 207.66 . This compound is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C11H10ClNO . The InChI Code is 1S/C11H10ClNO/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3 and the InChI key is UZHWQMSRJRJPKC-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial and Anti-Parasitic Agent
2-Chloro-5,7-dimethylquinolin-8-ol, a derivative of the 8-hydroxyquinoline family, shares similarities with Clioquinol (5-Chloro-7-iodo-quinolin-8-ol). Clioquinol was initially used as an oral anti-parasitic agent for the treatment and prevention of intestinal amebiasis. However, its use was discontinued due to neurotoxicity concerns. Recent studies have shown that Clioquinol and related compounds have potential beyond antimicrobial applications, including cancer therapy and Alzheimer's disease treatment due to their ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Molecular Assembly and Chiral Residues
Research on oligoamides of 8-chloroquinoline, a close relative of this compound, reveals their ability to form double helical dimers in both solution and solid state. They can undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. The handedness of these double helices can be controlled via chiral residues, indicating potential applications in molecular assembly and design (Gan et al., 2010).
Metal Ion Chelation
The 8-hydroxyquinolines, including derivatives like this compound, are known for their metal ion chelating properties. They have been used in pharmaceutical applications, particularly in Alzheimer's and Huntington's disease treatments. These compounds act as copper and zinc ionophores, influencing metal ion concentrations in the brain and showing efficacy in disaggregating metal-enriched amyloid plaques. The solution chemistry of these compounds, including their interaction with divalent metals like copper and zinc, is a crucial area of study (Summers et al., 2020).
Antiviral Effects
Compounds in the 8-hydroxyquinoline family, such as Clioquinol, show potential in viral infection treatments, including HIV replication. Their immunomodulatory effects, which suppress the production of inflammatory cytokines, make them candidates for managing viral diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Anti-Corrosion Applications
Derivatives of 8-hydroxyquinoline, similar to this compound, have shown efficacy as anti-corrosion agents for mild steel in acidic mediums. Their adsorption on metal surfaces and interaction with corrosive elements highlight their potential in corrosion prevention technologies (Douche et al., 2020).
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWQMSRJRJPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354054 | |
Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312941-39-2 | |
Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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